molecular formula C14H18N2O2 B4796259 3-(butyrylamino)-N-cyclopropylbenzamide

3-(butyrylamino)-N-cyclopropylbenzamide

Cat. No. B4796259
M. Wt: 246.30 g/mol
InChI Key: HNZLNCMOWQZSJO-UHFFFAOYSA-N
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Description

3-(Butyrylamino)-N-cyclopropylbenzamide is a compound of interest in various fields of chemistry and pharmacology due to its unique molecular structure. Although direct studies specifically addressing this compound were not found, insights can be drawn from related research on similar benzamide derivatives and cyclopropyl compounds. These compounds are widely studied for their chemical properties, synthesis methods, molecular structure analysis, and applications in different chemical reactions.

Synthesis Analysis

The synthesis of benzamide derivatives and cyclopropyl-containing compounds generally involves complex organic reactions. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation reaction of aminophenol with methoxybenzoylchloride, characterized by NMR and elemental analysis, indicating a method that might be adaptable for synthesizing similar compounds (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined by techniques such as X-ray diffraction and DFT calculations. The study by Karabulut et al. demonstrated how intermolecular interactions, including dimerization and crystal packing, influence the molecular geometry of benzamide derivatives, providing insights into the structural aspects of similar compounds.

Chemical Reactions and Properties

Cyclopropyl compounds exhibit diverse reactivity in chemical reactions. For instance, the divergent reactivity of cyclopropenes in Rh(III)-catalyzed C-H activation/cycloaddition reactions has been explored, offering insights into the chemoselectivity and mechanism of reactions involving cyclopropyl groups (Guo & Xia, 2015).

Physical Properties Analysis

While specific studies on the physical properties of 3-(butyrylamino)-N-cyclopropylbenzamide were not found, research on similar compounds can provide valuable information. The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the compound's behavior in different environments and its application potential.

Chemical Properties Analysis

The chemical properties of benzamide derivatives and cyclopropyl compounds, such as acidity/basicity, reactivity with various chemical agents, and stability under different conditions, are essential for their application in synthesis and drug design. For example, the synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids give insight into the coordination to metal centers affecting photophysical properties and ligand conformation (Tzimopoulos et al., 2010).

properties

IUPAC Name

3-(butanoylamino)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-4-13(17)15-12-6-3-5-10(9-12)14(18)16-11-7-8-11/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZLNCMOWQZSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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